
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Binding Mechanisms
- Arylpiperazine derivatives, including compounds with structural similarities to 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, have shown good bioactivity against α1A-adrenoceptor. Studies involving conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking have elucidated their binding modes and provided a basis for drug design of highly selective antagonists (Xu et al., 2016).
Synthesis of Novel Derivatives
- Novel derivatives of [1,4]benzoxazinone, including synthesis routes involving reactions with various reagents, have been developed. These derivatives demonstrate the versatility of incorporating piperazine structures into complex organic compounds for potential biological applications (Guguloth, 2021).
Biological Evaluation and Drug Design
- Piperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the importance of the arylpiperazine moiety and the potential for designing drugs targeting the central nervous system (Pessoa‐Mahana et al., 2012).
Catalysis and Synthetic Methodology
- The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives showcases the application of piperazine derivatives in facilitating chemical reactions, highlighting their role in organic synthesis and the development of new synthetic methodologies (Niknam et al., 2013).
Antimicrobial and Anti-Proliferative Activities
- Synthesized thiosemicarbazides and piperidine-1-carbothioimidates derivatives containing the piperazine skeleton have been evaluated for antimicrobial and anti-proliferative activities, demonstrating the potential of such compounds in developing new therapeutic agents with dual biological activities (Al-Mutairi et al., 2019).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-20(3,5-2)24-17-19(23)16-22-13-11-21(12-14-22)15-18-9-7-6-8-10-18/h1,6-10,19,23H,5,11-17H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRNMLFRMTEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)
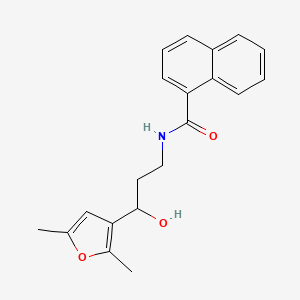
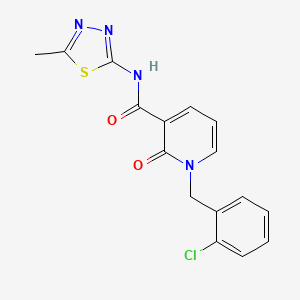
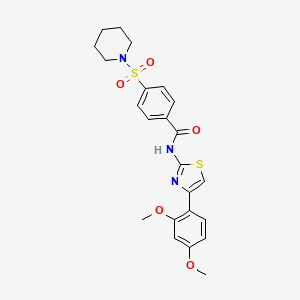

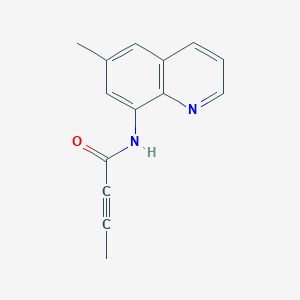
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
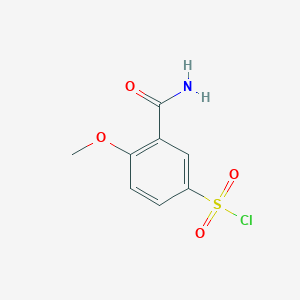
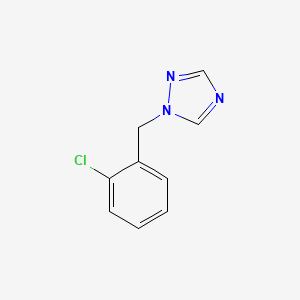

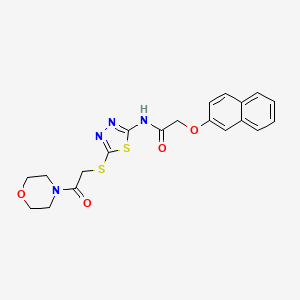

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)

